molecular formula C23H23FN4O3 B2372757 2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 2097883-32-2

2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2372757
CAS No.: 2097883-32-2
M. Wt: 422.46
InChI Key: PRDXFGXGIYLJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C23H23FN4O3 and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in studies related to the synthesis and characterization of related substances in drug substances, highlighting its relevance in the pharmaceutical field. For instance, a study by Jayachandra et al. (2018) described the detection and characterization of related substances in a drug substance using high-performance liquid chromatography, NMR, FT-IR, and HRMS techniques (Jayachandra et al., 2018).

Biological Activity

  • Research has also focused on the biological activities of similar compounds. For example, Watanabe et al. (1992) explored the 5-HT2 antagonist activity of derivatives with similar chemical structures, indicating potential applications in neurological or psychiatric disorders (Watanabe et al., 1992).
  • Another study by Patel et al. (2007) synthesized amide derivatives of quinolone, which included structural elements similar to the compound , and evaluated their antimicrobial activities (Patel et al., 2007).

Synthesis of Derivatives

  • Balaraju et al. (2019) reported the synthesis of piperazine-1-yl-1H-indazole derivatives, a process relevant to the synthesis of compounds like 2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one, showing the importance of such compounds in medicinal chemistry (Balaraju et al., 2019).

Pharmacological Evaluation

  • Kumar et al. (2017) developed novel derivatives involving 1,2-oxazole and piperazine for potential antidepressant and antianxiety activities, demonstrating the therapeutic potential of structurally similar compounds (Kumar et al., 2017).

Properties

IUPAC Name

2-[[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c24-18-5-3-16(4-6-18)19-7-8-22(29)28(25-19)14-15-9-11-27(12-10-15)23(30)20-13-21(31-26-20)17-1-2-17/h3-8,13,15,17H,1-2,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDXFGXGIYLJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)CN4C(=O)C=CC(=N4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.